molecular formula C12H19NO5 B1443563 (1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 1250884-84-4

(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No. B1443563
M. Wt: 257.28 g/mol
InChI Key: SDTKFYMBKIVOOR-KZVJFYERSA-N
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Description

  • IUPAC Name : (1S,3S,4S,5S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of (1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid consists of a bicyclic system with a carboxylic acid functional group. The stereochemistry is specified by the “rel” designation, indicating the relative configuration of substituents. The Boc (tert-butoxycarbonyl) protecting group is attached to the nitrogen atom .


Physical And Chemical Properties Analysis

  • LogP (Partition Coefficient) : Indicates its lipophilicity and distribution in biological systems .

Scientific Research Applications

Asymmetric Synthesis and Formal Synthesis Applications

  • Enantiomerically pure (1s,3s,4s,5s)-related compounds have been used in the asymmetric synthesis of conformationally constrained 4-hydroxyprolines. These compounds are utilized in the formal synthesis of pharmacologically significant compounds such as (+)-epibatidine, indicating their importance in medicinal chemistry (Avenoza et al., 1999).

Synthesis of Enantiopure Analogues

  • The synthesis of all four enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, which are analogues of 3-hydroxyproline, have been described. These compounds, including those related to the (1s,3s,4s,5s)-form, are used as precursors for synthesizing pharmacologically active compounds like epibatidine (Avenoza et al., 2002).

Facilitated Synthesis of Cyclic Proline Analogues

  • Improved synthesis methods have been developed for enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, a related compound. These methods enhance the production of cyclic proline analogues used in various scientific applications, demonstrating the compound's role in simplifying complex synthesis processes (Tararov et al., 2002).

Applications in Neuroexcitants Synthesis

  • Related compounds have been synthesized for the production of neuroexcitants like alpha-kainic acid. The processes involved in these syntheses highlight the role of these compounds in the generation of neurologically active agents (Hodgson et al., 2005).

Production of Glutamic Acid Analogues

  • The synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids, including glutamic acid analogues, has been reported using these compounds. Such analogues are significant in studying neurotransmission and neural activity (Hart & Rapoport, 1999).

properties

IUPAC Name

(1S,3S,4S,5S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-6-4-7(8(14)5-6)9(13)10(15)16/h6-9,14H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTKFYMBKIVOOR-KZVJFYERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2C[C@@H]([C@H]1C(=O)O)[C@H](C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 2
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(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 4
(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 6
(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

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